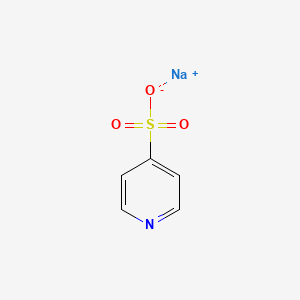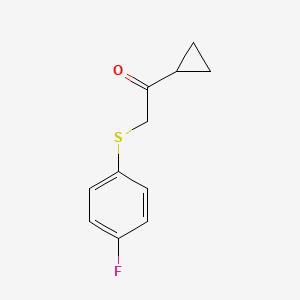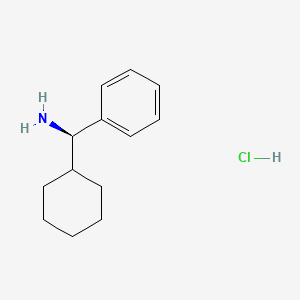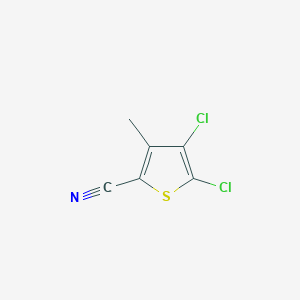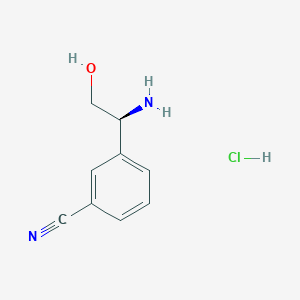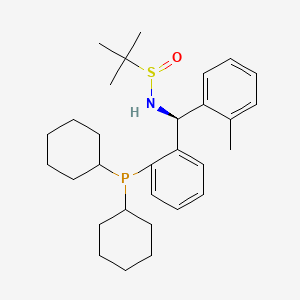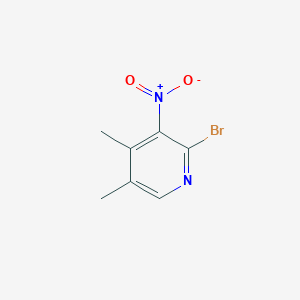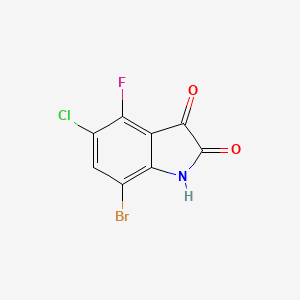
7-Bromo-5-chloro-4-fluoroindoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-chloro-4-fluoroindoline-2,3-dione is a heterocyclic organic compound that belongs to the indoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the indoline core. The indoline structure is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The presence of halogen atoms in the indoline structure can significantly influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloro-4-fluoroindoline-2,3-dione typically involves the halogenation of indoline-2,3-dione derivatives. One common method is the bromination and chlorination of 4-fluoroindoline-2,3-dione. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine gas, under controlled temperature and pressure conditions. The reaction can be catalyzed by various catalysts to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-5-chloro-4-fluoroindoline-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indoline derivatives .
Aplicaciones Científicas De Investigación
7-Bromo-5-chloro-4-fluoroindoline-2,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s halogenated structure makes it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for anticancer and antimicrobial agents.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 7-Bromo-5-chloro-4-fluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can enhance its binding affinity to certain enzymes and receptors. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, its fluorinated structure can influence its lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-4-fluoroindoline-2,3-dione
- 7-Bromo-5-fluoroindoline-2,3-dione
- 6-Bromo-5-fluoroisatin
Uniqueness
Compared to similar compounds, 7-Bromo-5-chloro-4-fluoroindoline-2,3-dione is unique due to the presence of three different halogen atomsThe combination of bromine, chlorine, and fluorine atoms in the indoline structure can lead to distinct electronic and steric effects, making it a valuable compound for various research and industrial purposes .
Propiedades
Fórmula molecular |
C8H2BrClFNO2 |
|---|---|
Peso molecular |
278.46 g/mol |
Nombre IUPAC |
7-bromo-5-chloro-4-fluoro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H2BrClFNO2/c9-2-1-3(10)5(11)4-6(2)12-8(14)7(4)13/h1H,(H,12,13,14) |
Clave InChI |
JLHBCGKHBFILSU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C2C(=C1Br)NC(=O)C2=O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


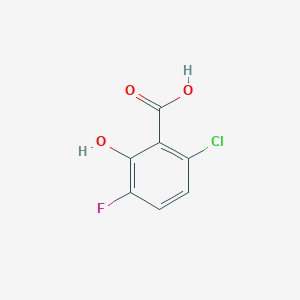
![5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)
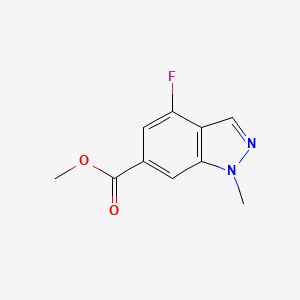
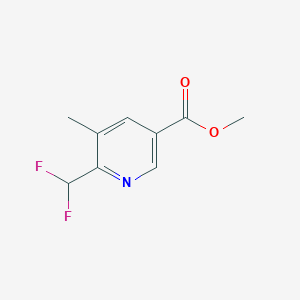
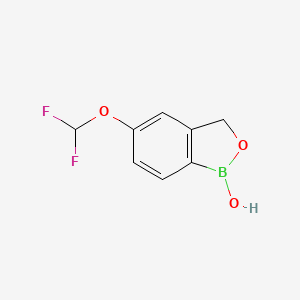
![3,7-Dibromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13650551.png)
